molecular formula C7H13NO2 B1266878 Azepane-2-carboxylic acid CAS No. 5227-53-2

Azepane-2-carboxylic acid

Cat. No. B1266878
CAS RN: 5227-53-2
M. Wt: 143.18 g/mol
InChI Key: OPFURXRZISKMJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azepane-2-carboxylic acid derivatives often involves complex organic reactions designed to introduce the carboxylic acid functionality onto the azepane ring. For example, an asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives has been developed, highlighting the challenges and innovations in synthesizing such compounds (Wishka et al., 2011). The synthesis involves key steps that ensure the introduction of substituents in a stereoselective manner, showcasing the intricate methodologies required for the preparation of azepane-2-carboxylic acid derivatives.

Molecular Structure Analysis

The molecular structure of azepane-2-carboxylic acid derivatives plays a crucial role in their chemical behavior and potential applications. For instance, the crystal structure of a related compound, methyl (3RS,4SR,4aRS,11aRS,11bSR)-5-oxo-3,4,4a,5,7,8,9,10,11,11a-decahydro-3,11b-epoxyazepino[2,1-a]isoindole-4-carboxylate, has been elucidated, revealing insights into the conformational aspects of such molecules (Toze et al., 2015).

Scientific Research Applications

Asymmetric Synthesis

Azepane-2-carboxylic acid has been utilized in the asymmetric synthesis of α-alkylated azepane-2-carboxylic acid esters. This synthesis involves the Schmidt rearrangement of optically active ethyl 2-oxo-1-alkyl-cyclohexanecarboxylates followed by selective reduction of the amide carbonyl group (Georg, Guan, & Kant, 1991).

Crystal Structure Analysis

The crystal structure of methyl (3RS,4SR,4aRS,11aRS,11bSR)-5-oxo-3,4,4a,5,7,8,9,10,11,11a-decahydro-3,11b-epoxyazepino[2,1-a]isoindole-4-carboxylate, a product of the esterification of the corresponding carbonic acid with methanol, has been analyzed. This structure includes a fused tetracyclic system with seven-membered azepane rings (Toze et al., 2015).

Drug Discovery Applications

Azepane-2-carboxylic acid derivatives have been synthesized for drug discovery projects. These derivatives exhibit flexibility for elaboration at C5 and are suitable for large-scale preparation. The synthesis involves oxidative cleavage of aza-bicyclo[3.2.2]nonene, which generates the C2 and C5 substituents in a stereoselective manner (Wishka et al., 2011).

Pharmaceutical Significance

Azepane-based compounds, including those derived from azepane-2-carboxylic acid, have shown a variety of pharmacological properties. These compounds are structurally diverse and have been used in the discovery of new therapeutic agents, with over 20 azepane-based drugs approved by the FDA (Zha et al., 2019).

Glycosidase and Glucosylceramide Transferase Inhibition

Azepane derivatives have been studied for their inhibition potential towards glycosidases and glucosylceramide transferase. Specific azepane compounds have shown strong competitive inhibition on enzymes like almond β-glucosidase and selective inhibition on L-fucosidase (Li et al., 2008).

Chemical Synthesis and Drug Design

Azepane-2-carboxylic acid and its derivatives are used in various chemical syntheses, contributing to the design and development of new drugs. Their involvement in the synthesis of azepane rings, a key component in many bioactive compounds, highlights their importance in medicinal chemistry (Pellegrino et al., 2012).

Ionic Liquids and Electrochemical Applications

Azepane has been used to synthesize a new family of room temperature ionic liquids. These transformations are significant for the polyamide industry, offering a way to mitigate disposal issues associated with azepane production (Belhocine et al., 2011).

Safety And Hazards

Azepane-2-carboxylic acid is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The catalytic reduction of carboxylic acid derivatives, including Azepane-2-carboxylic acid, has witnessed rapid development in recent years . This research is particularly relevant in the context of upgrading bio-based feedstocks . Future research will likely continue to explore and refine these processes.

properties

IUPAC Name

azepane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-7(10)6-4-2-1-3-5-8-6/h6,8H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFURXRZISKMJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00292887
Record name Azepane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azepane-2-carboxylic acid

CAS RN

5227-53-2
Record name Azepan-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5227-53-2
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Record name NSC 86359
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Record name 5227-53-2
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Record name Azepane-2-carboxylic acid
Source EPA DSSTox
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
E Cini, G Bifulco, G Menchi… - European Journal of …, 2012 - Wiley Online Library
… Balanol and Tuberostemonine (Scheme 1),6 but no enantiopure substituted azepane amino acid has been synthesized until now, with the exception of simple azepane 2-carboxylic acid…
GI Georg, X Guan, J Kant - Bioorganic & Medicinal Chemistry Letters, 1991 - Elsevier
… Abstract: The synthesis of optically active cz-alkylated azepane-2-carboxylic acid esters 3 was achieved via Schmidt rearrangement of optically active ethyl 2-oxo-1-alkyl-…
Number of citations: 17 www.sciencedirect.com
M Yasuda, M Ueda, H Muramatsu, H Mihara… - Tetrahedron …, 2006 - Elsevier
… pipecolic acid from ethyl 6-bromohexanoate, 3 1,4-thiazane-3-carboxylic acid from cysteine,4, 5 3-morpholinecarboxylic acid from aziridine derivatives, 6 and azepane-2-carboxylic acid …
Number of citations: 40 www.sciencedirect.com
TJ Smart, RB Hamed, TDW Claridge, CJ Schofield - Bioorganic Chemistry, 2020 - Elsevier
… analogue, (2S)-l-azepane-2-carboxylic acid (Azp) (12), was … -3-hydroxy-l-azepane-2-carboxylic acid (13), as measured by … -5-hydroxy-l-azepane-2-carboxylic acid (14). The observation …
Number of citations: 14 www.sciencedirect.com
C Cativiela, MD Dı́az-de-Villegas - Tetrahedron: Asymmetry, 2000 - Elsevier
In the first part of this review1 we discussed the important role that α, α-disubstituted amino acids have played in the design of peptides with enhanced properties, owing to the …
Number of citations: 553 www.sciencedirect.com
NG Voznesenskaia, OI Shmatova… - European Journal of …, 2019 - Wiley Online Library
A general route to alpha‐substituted cyclic amino acids was elaborated. The approach is based on Strecker reaction with cyclic ketimines. The influence of ring size and substituent at …
S Mitsunaga, T Ohbayashi, S Sugiyama, T Saitou… - Tetrahedron …, 2009 - Elsevier
The synthesis of pipecolic acid and homopipecolic acid derivatives was developed from ω-(2-aminophenyl)-1-chloroalkyl p-tolyl sulfoxides by treatment with i-PrMgCl. An intramolecular …
Number of citations: 37 www.sciencedirect.com
J Behre, R Voigt, I Althöfer, S Schuster - Naturwissenschaften, 2012 - Springer
Proline is a proteinogenic amino acid in which the side chain forms a ring, the pyrrolidine ring. This is a five-membered ring made up of four carbons and one nitrogen. Here, we study …
Number of citations: 12 link.springer.com
O Kurasawa, T Miyazaki, M Homma… - Journal of Medicinal …, 2020 - ACS Publications
… An azepane derivative 2f was also prepared as a racemate because racemic azepane 2-carboxylic acid was used for the condensation reaction. Thus, compounds 2d,e,g,i were …
Number of citations: 19 pubs.acs.org
RB Hamed, L Henry… - Journal of the …, 2012 - ACS Publications
… It is notable that the CarB H229A variant provides access to two t-CMP analogues (ie, 26 and (2S,7S)-7-(carboxymethyl)azepane-2-carboxylic acid (31)), both not efficiently produced by …
Number of citations: 30 pubs.acs.org

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